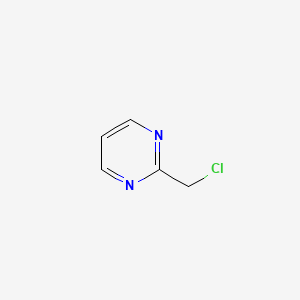

2-(Chloromethyl)pyrimidine

Descripción general

Descripción

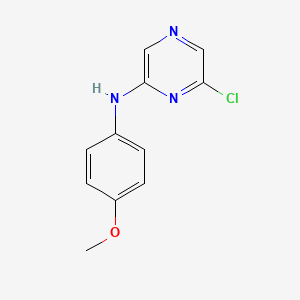

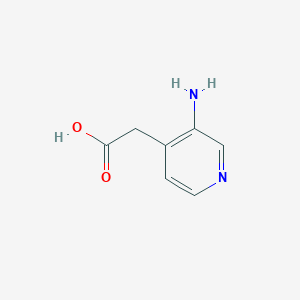

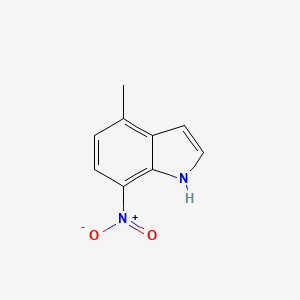

2-(Chloromethyl)pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C5H5ClN2 .

Synthesis Analysis

A series of mixed aryl/heteroaryl/alkyl imidazo [1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo [1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation Cl.ClCc1ncccn1 . The InChI code is InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H . The molecular weight is 128.56 .Chemical Reactions Analysis

The synthesis of this compound involves nucleophilic substitution reactions .Physical And Chemical Properties Analysis

This compound has a boiling point of 101-103 °C (Press: 26 Torr), a predicted density of 1.241±0.06 g/cm3, and a predicted pKa of 0.43±0.13 . It is a brown liquid stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

2-(Chloromethyl)pyrimidine serves as a foundational compound in the synthesis of biologically active molecules. A study by Rani et al. (2012) demonstrates the synthesis of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes from 2‐chloropyrimidine, showcasing a range of biological activities like antioxidant, anticancer, antibacterial, and anti‐inflammatory properties. These derivatives displayed promising antioxidant activities, highlighting the chemical's role in the synthesis of potential therapeutic agents (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Fluorescence Sensing and Imaging

Wang et al. (2017) describe pyrimidine-based derivatives synthesized from this compound for selective and sensitive detection of Cu2+ ions. These compounds, particularly compound 2c, demonstrated effectiveness as fluorescence probes and imaging agents, underscoring the utility of this compound derivatives in sensing and imaging applications (Wang, Jinlai, Yang, Fang, Xu, Jian, Su, Xu, & Wang, 2017).

Antimicrobial Applications

Saber et al. (2020) explored the antimicrobial efficiency of compounds containing thieno[2,3-d]pyrimidine, synthesized from 2-chloromethyl-3H-7-p-tolylamino-4-oxo-9-phenyl-pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine. These derivatives showed powerful antimicrobial properties against bacteria and fungi, indicating the potential of this compound in the development of new antibacterial and antifungal drugs (Saber, Sayed, Tolba, Kamal El‐Dean, Hassanien, & Ahmed, 2020).

Catalytic and Synthetic Applications

Bessard and Crettaz (1999) reported the use of this compound in the alkoxycarbonylation of pyrimidines, yielding pyrimidine-2-carboxylates and 2-pyrimidineacetates. This process demonstrates the chemical's role in creating useful esters via catalytic methods, employing carbon monoxide in the presence of palladium acetate and 1,1′-bis(diphenylphosphino)ferrocene (Bessard & Crettaz, 1999).

Antitumor Activity

The synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a derivative of this compound, has been studied for its antitumor activity. Grivsky et al. (1980) demonstrated that this compound is a potent inhibitor of mammalian dihydrofolate reductase and has significant activity against certain types of cancer, illustrating the potential of this compound in cancer research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Pharmaceutical Chemistry

In pharmaceutical chemistry, pyrimidine derivatives, including those derived from this compound, play a crucial role. Studies by Kumar et al. (2019) and Hassan et al. (2012) highlight the synthesis of various pyrimidine compounds and their biological applications, such as acting as receptor antagonists and modulators, demonstrating the versatility of this compound in drug discovery (Kumar, Deep, & Narasimhan, 2019); (Hassan, Younes, Taha, Salem, & Abdelmonsef, 2012).

Mecanismo De Acción

Target of Action

2-(Chloromethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to inhibit their expression and activities, resulting in its pharmacological effects.

Biochemical Pathways

Pyrimidines, including this compound, are involved in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism under various conditions can affect the action of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory effects. By inhibiting the expression and activities of certain vital inflammatory mediators, this compound may help to reduce inflammation and other related symptoms .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(Chloromethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions are crucial for its anti-inflammatory effects, as they help reduce inflammation by inhibiting the expression and activities of these mediators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activation of nuclear factor κB, a key regulator of immune response and inflammation . By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby exerting its anti-inflammatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its inhibitory effects on nuclear factor κB activation are mediated through direct binding to the protein complex, preventing its translocation to the nucleus and subsequent gene transcription . This mechanism is essential for its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators, suggesting potential long-term benefits for inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and immune response . The compound’s interactions with enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 are crucial for its anti-inflammatory effects, as they help modulate the production of inflammatory mediators.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its activity, as they ensure that the compound reaches its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cytoplasm and nucleus is essential for its inhibitory effects on nuclear factor κB activation, as it needs to interact with the protein complex in these compartments to prevent gene transcription.

Propiedades

IUPAC Name |

2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFVEEFXECBJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512151 | |

| Record name | 2-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54198-88-8 | |

| Record name | 2-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)